1-Bromo-2,4-dichloro-5-methoxybenzene

Overview

Description

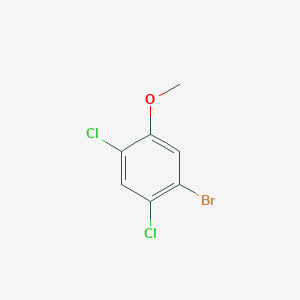

1-Bromo-2,4-dichloro-5-methoxybenzene is an aromatic compound with the molecular formula C7H5BrCl2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methoxy groups. This compound is of interest in organic chemistry due to its unique substitution pattern, which can influence its reactivity and applications.

Preparation Methods

The synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,4-dichloro-5-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve:

Reagents: Bromine (Br2), Iron(III) bromide (FeBr3)

Conditions: Room temperature, solvent such as dichloromethane

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2,4-dichloro-5-methoxybenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and methoxy groups can be substituted by other functional groups under appropriate conditions. For example, nucleophilic aromatic substitution can replace the bromine atom with a nucleophile.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Coupling Reactions: The compound can participate in Suzuki coupling reactions to form biaryl compounds.

Common reagents and conditions used in these reactions include:

Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol

Oxidation: Potassium permanganate (KMnO4) in acidic medium

Suzuki Coupling: Palladium catalyst, boronic acids, and base in an organic solvent

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2,4-dichloro-5-methoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Environmental Chemistry: It is studied for its potential environmental impact and behavior in various ecosystems.

Mechanism of Action

The mechanism by which 1-Bromo-2,4-dichloro-5-methoxybenzene exerts its effects typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) influences the reactivity of the benzene ring. The methoxy group activates the ring towards electrophilic attack, while the halogens direct the substitution to specific positions on the ring.

Comparison with Similar Compounds

1-Bromo-2,4-dichloro-5-methoxybenzene can be compared with other similar compounds such as:

1-Bromo-2,4-dichlorobenzene: Lacks the methoxy group, making it less reactive towards electrophilic substitution.

1-Bromo-2,5-dichloro-4-methoxybenzene: Similar substitution pattern but different positions of the substituents, affecting its reactivity and applications.

1-Bromo-2-methoxybenzene: Lacks the chlorine substituents, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound in various chemical reactions and applications.

Biological Activity

1-Bromo-2,4-dichloro-5-methoxybenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

This compound has the molecular formula and a molecular weight of approximately 255.92 g/mol. It features a benzene ring with one bromine atom, two chlorine atoms, and one methoxy group (-OCH₃), which contributes to its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Halogenation : The introduction of bromine and chlorine into the aromatic system.

- Methylation : The addition of the methoxy group can be performed using methylating agents like methyl iodide under suitable conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures possess significant antibacterial and antifungal activities. For example, derivatives of brominated methoxyphenyl compounds have shown effectiveness against various microbial strains .

- Anticancer Activity : Some studies have indicated potential anticancer properties, particularly in inhibiting the growth of cancer cell lines. The presence of halogens in the structure may enhance its interaction with cellular targets involved in cancer progression .

- Enzyme Interaction : The compound's unique structure allows it to interact with specific enzymes and receptors, potentially modulating biochemical pathways.

The mechanism by which this compound exerts its biological effects can be attributed to:

- Electrophilic Character : The halogen substituents (bromine and chlorine) can act as electrophiles, facilitating nucleophilic attack by biological molecules such as proteins or nucleic acids.

- Receptor Binding : The methoxy group may enhance binding affinity to certain receptors or enzymes, influencing their activity .

Case Studies

Several studies have explored the biological activity of related compounds:

Properties

IUPAC Name |

1-bromo-2,4-dichloro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIIFORJBWPNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599031 | |

| Record name | 1-Bromo-2,4-dichloro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-22-5 | |

| Record name | 1-Bromo-2,4-dichloro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.